tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1260494-16-3
VCID: VC0168203
InChI: InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-4-5-14-13(10-20)12-7-6-11(18)9-15(12)19-14/h6-7,9,19H,4-5,8,10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2=C(C1)C3=C(N2)C=C(C=C3)Br
Molecular Formula: C17H21BrN2O2
Molecular Weight: 365.271

tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate

CAS No.: 1260494-16-3

Cat. No.: VC0168203

Molecular Formula: C17H21BrN2O2

Molecular Weight: 365.271

* For research use only. Not for human or veterinary use.

tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate - 1260494-16-3

Specification

CAS No. 1260494-16-3
Molecular Formula C17H21BrN2O2
Molecular Weight 365.271
IUPAC Name tert-butyl 8-bromo-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indole-2-carboxylate
Standard InChI InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-4-5-14-13(10-20)12-7-6-11(18)9-15(12)19-14/h6-7,9,19H,4-5,8,10H2,1-3H3
Standard InChI Key VZRDMHIPKHTPBV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2=C(C1)C3=C(N2)C=C(C=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator